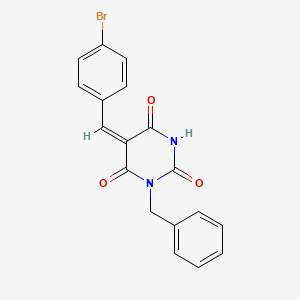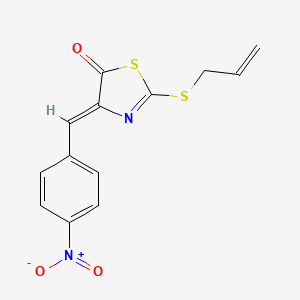![molecular formula C19H24N2O8S2 B4979215 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate](/img/structure/B4979215.png)
2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate, also known as PBT2, is a small molecule drug that has shown promising results in scientific research. It is a member of the benzothiazole family of compounds and has been studied extensively for its potential therapeutic applications in various diseases.
Wirkmechanismus
The exact mechanism of action of 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate is not fully understood, but it is believed to involve the chelation of metal ions, such as copper and zinc, which play a role in the formation of toxic protein aggregates in various neurodegenerative diseases. 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate has been shown to bind to these metal ions and prevent their interaction with the toxic proteins, thereby reducing their aggregation and toxicity.
Biochemical and Physiological Effects:
2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate has been shown to have several biochemical and physiological effects in various disease models. It has been shown to reduce the levels of toxic protein aggregates, such as beta-amyloid and huntingtin protein, in the brain. It has also been shown to improve cognitive and motor function in animal models of Alzheimer's and Huntington's disease, respectively. Additionally, 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate for lab experiments is its ability to cross the blood-brain barrier, which allows it to target the brain directly and potentially improve therapeutic outcomes. Additionally, 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate has been shown to have low toxicity and good tolerability in animal models, which makes it a promising candidate for clinical trials. However, one of the limitations of 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate is its relatively short half-life, which may require frequent dosing to maintain therapeutic levels.
Zukünftige Richtungen
There are several future directions for research on 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate. One potential area of exploration is its potential use in other neurodegenerative diseases, such as Parkinson's disease and amyotrophic lateral sclerosis (ALS). Additionally, further studies are needed to understand the exact mechanism of action of 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate and to optimize its dosing and administration for clinical use. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate in humans and to determine its potential as a therapeutic agent for neurodegenerative diseases.
Synthesemethoden
The synthesis of 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate involves the reaction of 2-mercaptobenzothiazole with 3-chloropropylpiperidine, followed by the addition of diethyl oxalate. The resulting product is then purified through recrystallization to obtain 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate in its pure form.
Wissenschaftliche Forschungsanwendungen
2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Huntington's disease, and prion diseases. In Alzheimer's disease, 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate has been shown to reduce the levels of toxic beta-amyloid plaques in the brain and improve cognitive function in animal models. In Huntington's disease, 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate has been shown to reduce the accumulation of toxic huntingtin protein aggregates in the brain and improve motor function in animal models. In prion diseases, 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate has been shown to reduce the levels of abnormal prion protein and improve survival in animal models.
Eigenschaften
IUPAC Name |
oxalic acid;2-(3-piperidin-1-ylpropylsulfanyl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2S2.2C2H2O4/c1-4-9-17(10-5-1)11-6-12-18-15-16-13-7-2-3-8-14(13)19-15;2*3-1(4)2(5)6/h2-3,7-8H,1,4-6,9-12H2;2*(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBFEBKYLRSDAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCSC2=NC3=CC=CC=C3S2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4979137.png)

![N-[3-(acetylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B4979142.png)
![3-[(4-fluorophenyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4979160.png)

![N-(2-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine hydrobromide](/img/structure/B4979173.png)
![7-amino-5-(2,4-dimethoxyphenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4979177.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B4979202.png)
![1-[(4-chlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4979204.png)
![methyl 3-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4979212.png)
![8-[3-(4-fluorophenoxy)propoxy]quinoline](/img/structure/B4979214.png)
![N-(2,3-dichlorophenyl)-2-{[6-ethyl-3-(2-furylmethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B4979223.png)
![3-(dimethylamino)-1-[4-(4-pentylcyclohexyl)phenyl]-1-propanone hydrochloride](/img/structure/B4979228.png)